molecular formula C29H28N2O3 B2531311 N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898344-18-8

N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2531311
CAS RN: 898344-18-8
M. Wt: 452.554
InChI Key: ZCWGWZNEDSIWGF-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their synthesis. For instance, the first paper discusses a compound with a quinoline core, which is a common feature in many biologically active molecules . The second paper describes the synthesis of acetamide derivatives that also contain a heterocyclic component, indicating a potential relevance to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from basic aromatic acids like anthranilic acid. In the case of the compound from the first paper, a Sonogashira cross-coupling reaction is employed to create a bond between a quinoline aldehyde and an iodophenyl acetamide . The second paper outlines a four-step synthesis starting from anthranilic acid and aryl isothiocyanates, leading to the formation of acetamides with quinazolinone and thioxothiazolidinone moieties . These methods suggest that the synthesis of "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" could also involve similar coupling reactions and multi-step synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, and elemental analysis are common methods used to determine the structure and confirm the identity of synthesized compounds . These techniques would likely be used to analyze the molecular structure of "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically specific to the functional groups present in the starting materials and the desired end products. For example, the Sonogashira cross-coupling mentioned in the first paper is a reaction that forms carbon-carbon bonds between an alkyne and an aryl or vinyl halide . The synthesis in the second paper involves reactions specific to thioxothiazolidinone and quinazolinone derivatives . The compound would likely undergo similar reactions, tailored to its specific functional groups and the desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" can be inferred from related structures. These properties include solubility, melting point, stability, and reactivity, which are influenced by the molecular framework and substituents present in the compound. The papers provided do not detail these properties, but they can be predicted based on the functional groups and molecular geometry of the compound . For example, the presence of amide groups typically affects the solubility and melting point due to hydrogen bonding.

Scientific Research Applications

Structural Aspects and Properties

Research has delved into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids to form gels or crystalline solids. Studies on compounds such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have revealed their ability to form host–guest complexes with enhanced fluorescence emission, highlighting potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Another area of application for related compounds is in the development of antitumor agents. For instance, a study on 3-benzyl-substituted-4(3H)-quinazolinones has demonstrated significant in vitro antitumor activity, suggesting these compounds as promising candidates for cancer therapy. The research highlighted the broad spectrum antitumor activity of certain derivatives, underlining their potential in medicinal chemistry (Al-Suwaidan et al., 2016).

Coordination Complexes and Antioxidant Activity

Studies have also explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with metal ions. These complexes exhibit significant antioxidant activity, indicating their utility in pharmaceutical and biomedical applications. The analysis of crystal packing and hydrogen bonding interactions further suggests these compounds' relevance in designing supramolecular architectures (Chkirate et al., 2019).

Antimicrobial Agents

The synthesis of new quinazolines with potential antimicrobial properties represents another vital research application. By targeting specific bacterial and fungal strains, these compounds offer promising avenues for developing new antimicrobial agents. The evaluation of their antibacterial and antifungal activities provides valuable insights into their therapeutic potential (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c1-5-21-9-13-26-24(15-21)29(34)25(28(33)22-10-6-18(2)7-11-22)16-31(26)17-27(32)30-23-12-8-19(3)20(4)14-23/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWGWZNEDSIWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

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